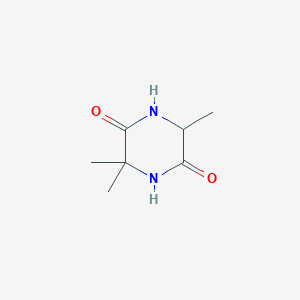

3,3,6-Trimethylpiperazine-2,5-dione

Beschreibung

Eigenschaften

CAS-Nummer |

66449-54-5 |

|---|---|

Molekularformel |

C7H12N2O2 |

Molekulargewicht |

156.18 g/mol |

IUPAC-Name |

3,3,6-trimethylpiperazine-2,5-dione |

InChI |

InChI=1S/C7H12N2O2/c1-4-5(10)9-7(2,3)6(11)8-4/h4H,1-3H3,(H,8,11)(H,9,10) |

InChI-Schlüssel |

QWLLBIAYORQXSC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(=O)NC(C(=O)N1)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3,3,6-Trimethylpiperazin-2,5-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppen in Alkohole umwandeln.

Substitution: Die Methylgruppen können an Substitutionsreaktionen mit geeigneten Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschter Transformation, beinhalten aber typischerweise kontrollierte Temperaturen und Lösungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Diketopiperazinderivate ergeben, während die Reduktion entsprechende Alkohole produzieren kann.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,6-Trimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3,3,6-Trimethylpiperazin-2,5-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Beispielsweise wurde es auf seine Fähigkeit untersucht, die Permeation von Medikamenten durch die Haut zu verbessern, wobei es als chemischer Permeationsverstärker wirkt. Dies beinhaltet Wechselwirkungen mit der Lipidmatrix der Haut und die Modulation von Medikamententransportwegen.

Wirkmechanismus

The mechanism of action of 3,3,6-Trimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to enhance the permeation of drugs through the skin, acting as a chemical permeation enhancer. This involves interactions with the skin’s lipid matrix and modulation of drug transport pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties

*Estimated values based on experimental data and computational models.

Key Observations:

Symmetry and Substitution :

- Symmetric derivatives (e.g., 3,6-dimethyl) exhibit higher permeation-enhancing activity compared to asymmetric analogs like this compound . The asymmetric substitution in 3,3,6-trimethyl disrupts planarity, reducing intermolecular interactions critical for skin penetration enhancement .

- In contrast, 3,6-dimethylpiperazine-2,5-dione (compound 4) demonstrates superior activity due to balanced lipophilicity and symmetric methyl placement, which enhances molecular packing .

Lipophilicity and Solubility :

- Increasing methyl substitution elevates logP (e.g., 3,3,6-trimethyl: logP ~1.2 vs. unsubstituted: logP ~-1.0), enhancing lipid membrane affinity but reducing aqueous solubility . This trade-off limits the utility of highly substituted derivatives in formulations requiring solubility.

- 3-Methylpiperazine-2,5-dione (compound 3) shows moderate activity due to lower logP (~0.3) and higher solubility, enabling better diffusion through hydrophilic skin layers .

Molar Volume and Bulkiness :

Table 2: Permeation Enhancement Activity (Theophylline Model)

Key Findings:

- Activity vs. Toxicity : While this compound shows moderate permeation enhancement (~20%), its irritancy is higher than symmetric derivatives like 3,6-dimethylpiperazine-2,5-dione, which achieves ~35% enhancement with lower toxicity .

- Role of Planarity: Nonplanar structures (e.g., 3,3,6-trimethyl) exhibit reduced hydrogen-bonding capacity, diminishing their ability to disrupt skin lipid bilayers compared to planar analogs .

Biologische Aktivität

3,3,6-Trimethylpiperazine-2,5-dione, also known as a derivative of piperazine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its cyclic structure and the presence of nitrogen atoms and carbonyl groups. These features contribute to its unique reactivity and interaction with biological molecules. The compound is known to be soluble in organic solvents but has low water solubility, which influences its pharmacokinetics and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Key aspects include:

- Enzyme Interaction : The compound can act as a substrate for peptidases, facilitating the hydrolysis of peptides into amino acids. This interaction plays a crucial role in metabolic processes.

- Cellular Effects : Research indicates that the compound can modulate cell signaling pathways and gene expression. It influences transcription factors and metabolic enzymes, thereby affecting cellular metabolism and function.

- Reactive Oxygen Species (ROS) Generation : The compound's structure allows it to participate in redox reactions, leading to the generation of ROS. This can induce oxidative stress in cells and contribute to its biological effects.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes or inhibit essential enzymatic activities makes it a candidate for further exploration in antimicrobial drug development.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways and the generation of ROS. These effects suggest a promising avenue for cancer therapy .

In Vitro Studies

In vitro experiments using full-thickness pig ear skin demonstrated that formulations containing this compound significantly enhanced the permeation of model drugs like theophylline. The enhancement ratios indicated that this compound could improve drug delivery through transdermal routes without significant cytotoxic effects on human cell lines .

Animal Models

Dosage studies in animal models have revealed that low doses of this compound can enhance metabolic pathways and modulate immune responses. Conversely, high doses may lead to toxicity and disruption of normal physiological processes. Understanding these dosage effects is critical for determining safe and effective therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione | Induces oxidative stress | ROS generation |

| 3,6-Dimethylpiperazine-2,5-dione | Antimicrobial and anticancer | Enzyme inhibition |

| Alaptide | Skin permeation enhancer | Modulates drug permeability |

This table illustrates the diversity in biological activities among piperazine derivatives and highlights the unique potential of this compound.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 3,3,6-trimethylpiperazine-2,5-dione?

The synthesis typically involves condensation of methyl-substituted amines with diketones under controlled temperature (50–80°C) and pH (neutral to slightly acidic) to favor cyclization into the piperazine-2,5-dione scaffold . Post-synthesis purification is critical; recrystallization using solvents like ethanol or methanol improves purity, while chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) resolves structural analogs . Yield optimization requires iterative adjustment of stoichiometry and reaction time.

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

Characterization relies on multi-modal spectroscopy:

Q. What methodologies are recommended for preliminary assessment of biological activity (e.g., antimicrobial)?

Standard protocols include:

- Agar diffusion/broth microdilution : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. MIC values are determined at concentrations ≤1 mg/mL .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess IC₅₀, ensuring selective antimicrobial activity .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group placement) influence this compound’s skin permeation enhancement activity?

Asymmetric substitution (e.g., 3,3,6-trimethyl vs. symmetric analogs) reduces permeation enhancement due to steric hindrance and altered lipophilicity (logP). Activity inversely correlates with solubility and directly with molar volume. Experimental validation involves:

Q. How should researchers address contradictions in bioactivity data when structural analogs exhibit unexpected potency?

Case study: Derivatives with bulkier substituents may show lower antimicrobial activity despite higher logP. Resolution strategies include:

- Dose-response refinement : Test narrower concentration ranges to identify threshold effects .

- Molecular docking : Compare binding affinities to target enzymes (e.g., S. aureus dehydrosqualene synthase) to explain deviations .

- Solubility-adjusted assays : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate false negatives from poor dissolution .

Q. What advanced techniques resolve stereochemical and crystallographic properties of this compound?

- X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for diastereomers) .

- Chiral HPLC : Separate enantiomers using CSP columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- NOESY NMR : Identify spatial proximity of methyl groups to confirm regiochemistry .

Q. How can molecular interactions (e.g., receptor binding) be mechanistically studied for this compound?

- Surface plasmon resonance (SPR) : Quantify binding kinetics to neurotransmitter receptors (e.g., serotonin 5-HT₃) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Mutagenesis assays : Identify critical residues in binding pockets by alanine scanning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.